molecular formula C13H16FNO4S B13364536 Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate

Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate

Katalognummer: B13364536
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: MKXNSXJBFXQJAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate typically involves the reaction of 2-fluorophenylsulfonyl chloride with methyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted piperidinecarboxylates.

Wissenschaftliche Forschungsanwendungen

Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, leading to increased potency. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzo[d]imidazole
  • 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)

Uniqueness

Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring differentiates it from other similar compounds, providing unique structural and functional characteristics .

Eigenschaften

Molekularformel

C13H16FNO4S

Molekulargewicht

301.34 g/mol

IUPAC-Name

methyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C13H16FNO4S/c1-19-13(16)10-5-4-8-15(9-10)20(17,18)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI-Schlüssel

MKXNSXJBFXQJAE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.